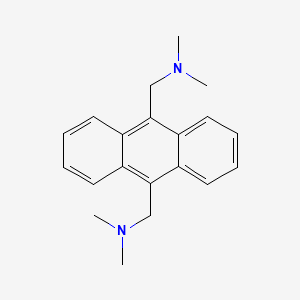
DND-192 dye
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DND-192 dye is a member of anthracenes. It has a role as a fluorochrome.
Wissenschaftliche Forschungsanwendungen
Interaction with Nanodiamonds
DND-192 dye interacts significantly with detonation nanodiamonds (DND). Notably, the binding of polymethine dyes, including DND-192 dye, to DND particles in hydrosol, is predominantly through electrostatic interactions. The dye's binding to DND is characterized by a decrease in fluorescence intensity and a bathochromic shift in absorption and fluorescence bands. These interactions are quantified using the Küster-Freundlich and Langmuir equations, which shed light on the specific attachment of the dyes to DND aggregates and allow for the estimation of the specific area of DND particles (Ishchenko et al., 2019).
Biomedical Applications
The dye's interactions with DND have significant implications in biomedical research. DND, due to their high purity and unique properties, are being actively used in drug and gene delivery, bio-imaging, diagnostics, and adsorption for protein separation and purification. The surface engineering of DND for delivering therapeutic agents and the development of strategies for DND conjugation with biologically active substances are areas of active research. The study focused on the surface engineering of DND has shown that drug uptake is strictly dependent on the affinity between molecules and selectively modified DND surfaces. It is noted that the conjugation with DND can amplify the bioactivity of metabolites, indicating the potential of DND-192 dye in similar biomedical applications (Perevedentseva et al., 2015).
Adsorptive Properties
The interaction of DND-192 dye with DND has been leveraged to create novel materials with enhanced adsorptive properties. For instance, the inclusion of DND in the preparation of porous carbon monoliths has resulted in materials with improved adsorptive properties. These carbon-nanodiamond (CND) monoliths have a hierarchical pore structure and exhibit enhanced adsorption of dyes from water compared to activated carbon. This is primarily due to a more accessible pore network and the direct effect of DND content on adsorption capacities for the dyes. The research demonstrates that the adsorption isotherms align with Langmuir and Freundlich adsorption models, highlighting the potential of DND-192 dye in the development of materials with improved adsorptive properties (Duffy et al., 2015).
Fluorescence and Sensing Applications
The interaction of DND-192 dye with DND also has implications in fluorescence and sensing applications. DNDs show significant and excitation-wavelength-dependent fluorescence from the visible to the near-infrared spectral region, even without the engraftment of organic molecules to their surfaces. The fluorescence of DNDs depends on their surface functionality, and this property can be utilized in theranostics as nontoxic fluorescent labels, sensors, nanoscale tracers, and other applications where chemically stable and brightly fluorescent nanoparticles with tailorable surface chemistry are needed. The dye's interaction with DND might influence these applications, offering a pathway to explore the fluorescent properties of DNDs in more depth (Reineck et al., 2017).
Eigenschaften
Molekularformel |
C20H24N2 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1-[10-[(dimethylamino)methyl]anthracen-9-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C20H24N2/c1-21(2)13-19-15-9-5-7-11-17(15)20(14-22(3)4)18-12-8-6-10-16(18)19/h5-12H,13-14H2,1-4H3 |
InChI-Schlüssel |
ADZLKYIUIDQSBV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CN(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




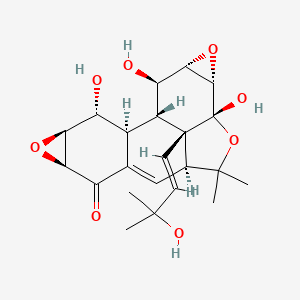

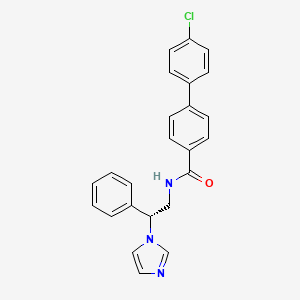
![(2S)-2-amino-N-[2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]ethyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1246074.png)
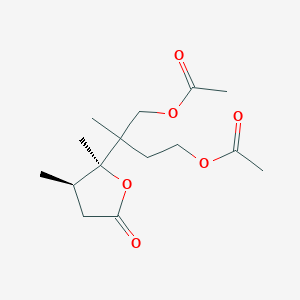


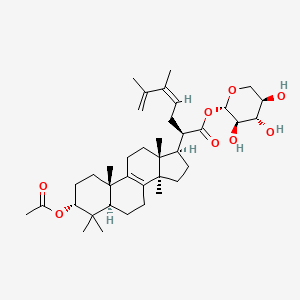
![(1E,3S,4S,9S,10R,14R)-9,14-dihydroxy-14-(methoxymethyl)-4,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-dien-5-one](/img/structure/B1246081.png)
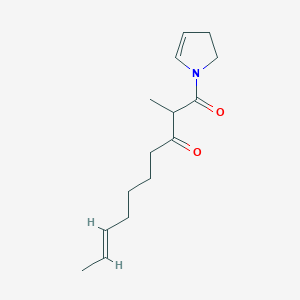
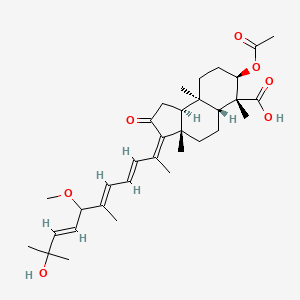
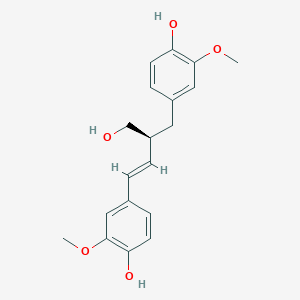
![Calixresorc[4]arene](/img/structure/B1246087.png)